1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate
Overview
Description
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate is a synthetic organic compound with the molecular formula C17H25NO5 It is characterized by a piperidine ring substituted with a methyl group and a 2,4,6-trimethoxyphenyl group, along with an acetate ester at the 3-position
Preparation Methods
The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 2,4,6-trimethoxybenzaldehyde with piperidine to form an intermediate compound.
Methylation: The intermediate is then subjected to methylation using methyl iodide or a similar methylating agent to introduce the methyl group at the 1-position of the piperidine ring.
Acetylation: Finally, the acetylation of the 3-hydroxy group is carried out using acetic anhydride or acetyl chloride to yield the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate ester to the corresponding alcohol.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate can be compared with similar compounds such as:
1-Methyl-4-phenylpiperidine: Lacks the trimethoxyphenyl and acetate groups, resulting in different chemical and biological properties.
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol: Similar structure but with a hydroxyl group instead of an acetate ester, leading to different reactivity and applications.
2-Propanone, 1-methyl-1-(2,4,6-trimethoxyphenyl): Shares the trimethoxyphenyl group but differs in the core structure, affecting its chemical behavior and uses.
Biological Activity
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate (CAS No. 234771-36-9) is a synthetic compound that belongs to the class of piperidine derivatives. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted at the 1-position with a methyl group and at the 3-position with an acetate group. The 2,4,6-trimethoxyphenyl moiety attached to the piperidine ring contributes to its unique chemical properties and biological activity.
Property | Value |
---|---|
Molecular Weight | 323.39 g/mol |
InChI Key | RFAWITYVAHWPNN-UHFFFAOYSA-N |
Boiling Point | Not available |
Chemical Class | Piperidine derivative |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the acetate group allows for potential ester hydrolysis, which can lead to the release of biologically active metabolites. The trimethoxyphenyl group enhances lipophilicity, facilitating membrane penetration and interaction with target proteins.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing methoxy groups have shown enhanced activity against various cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound's structural features may also confer antibacterial properties. Alkaloids related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .
- Neuropharmacological Effects : Piperidine derivatives are often studied for their effects on the central nervous system. This compound may exhibit neuroactive properties that warrant investigation in models of neurodegeneration or mood disorders.
Case Studies and Research Findings
Recent investigations into similar piperidine derivatives have highlighted their diverse biological activities:
- Anticancer Studies : A series of piperidine derivatives were evaluated for their cytotoxicity against several cancer cell lines. Compounds with methoxy substitutions showed increased potency compared to those without . For example, one study reported IC50 values as low as against hepatoma cells .
- Antimicrobial Testing : In a comprehensive screening of monomeric alkaloids, several compounds exhibited MIC values ranging from to , effectively inhibiting bacterial growth .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|---|
This compound | Piperidine derivative | TBD | TBD |
1-Methyl-4-(2,4-dimethoxyphenyl)piperidin-3-one | Piperidine derivative | (HeLa) | Moderate |
1-Methyl-4-(3-methoxyphenyl)piperidin-3-one | Piperidine derivative | (K562) | Low |
Properties
IUPAC Name |
[1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(19)23-16-10-18(2)7-6-13(16)17-14(21-4)8-12(20-3)9-15(17)22-5/h8-9,13,16H,6-7,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPFVYJZRFONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1C2=C(C=C(C=C2OC)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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